5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
Description
5-Allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by:
- Core structure: A thieno[2,3-b]pyridine scaffold fused with a pyridine ring.
- Substituents: Allyl group at position 5 (C5). Amino group at position 3 (C3). Methyl groups at positions 4 and 6 (C4, C6). p-Tolyl (4-methylphenyl) carboxamide at position 2 (C2).
This compound shares structural motifs with several bioactive thienopyridines, which are known for applications in medicinal chemistry, including antiplasmodial, insecticidal, and antipsychotic activities .
Properties
IUPAC Name |
3-amino-4,6-dimethyl-N-(4-methylphenyl)-5-prop-2-enylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-5-6-15-12(3)16-17(21)18(25-20(16)22-13(15)4)19(24)23-14-9-7-11(2)8-10-14/h5,7-10H,1,6,21H2,2-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMDFHVAYPBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C)CC=C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Implications
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
Chloro substituents (e.g., ML253) increase electronegativity, aiding receptor binding in CNS targets .
Thermal Stability :
- Methyl and p-tolyl groups contribute to moderate melting points (~200–250°C), whereas cyclopentane-fused analogs (KuSaSch101) exhibit lower thermal stability .
Biological Activity :
- Styryl-substituted analogs (e.g., compound 8) show insecticidal activity due to extended conjugation, which may disrupt insect nervous systems .
- Antiplasmodial activity in cyclopentane-fused derivatives (KuSaSch101) correlates with hydrophobic interactions in Plasmodium targets .
Comparative Yields and Purity:
Spectroscopic and Analytical Data
Biological Activity
5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered interest due to its diverse biological activities. This compound's unique structural features contribute to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a thieno[2,3-b]pyridine core, which is pivotal for its biological activity. The presence of the allyl and p-tolyl groups enhances its interaction with biological targets.
The biological effects of this compound are primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate various cellular pathways, leading to therapeutic effects. The exact mechanisms are still under investigation but may involve inhibition of key signaling pathways associated with cancer cell proliferation and microbial resistance.
Anticancer Activity
Research indicates that thienopyridine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups increases the compound's potency against these cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, suggesting potential as a new antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 15 μg/mL | |
| S. aureus | 10 μg/mL |
Case Studies
In a notable study published in MDPI, derivatives of thienopyridines were screened against multiple cancer cell lines and showed promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. The specific case of compound 5 showed an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[2,3-b]pyridine core. Key steps include:
- Cyanoacetylation of amines to introduce the carboxamide group ().
- Allylation at the 5-position using allyl halides under basic conditions (e.g., triethylamine) in solvents like DMF or dioxane ( ).
- Coupling reactions with p-tolylamine derivatives to install the N-(p-tolyl) moiety, often catalyzed by Pd-based catalysts for C–N bond formation ( ).
Optimization Strategies:
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions ( ).
- Catalyst Selection : Use triethylamine or DMAP to enhance acylation efficiency ( ).
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate intermediates ( ).
Advanced: How do structural modifications at the allyl and p-tolyl groups influence binding affinity to biological targets?
Methodological Answer:
- Allyl Group : The allyl substituent enhances lipophilicity, improving membrane permeability. Comparative studies with methyl or propyl analogs show reduced activity, suggesting steric and electronic tuning are critical ().
- p-Tolyl Group : The methyl group on the phenyl ring increases π-π stacking with hydrophobic enzyme pockets. Replacement with electron-withdrawing groups (e.g., nitro) decreases affinity due to disrupted hydrophobic interactions ( ).
Experimental Validation:
- Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., Epac1 in ).
- SAR Studies : Synthesize analogs with varying substituents and assay against enzymatic targets (IC50 measurements) ( ).
Basic: Which spectroscopic techniques effectively characterize purity and structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., allyl proton signals at δ 5.2–5.8 ppm) and aromatic integration ( ).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) ( ).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) ( ).
Advanced: How to resolve contradictions in biological activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance ().
- Dose-Response Calibration : Adjust in vivo doses based on in vitro IC50 values, accounting for plasma protein binding ().
- Tissue Distribution Studies : Use radiolabeled compound tracking to assess target engagement ( ).
Basic: What are the key intermediates, and how are their structures validated?
Methodological Answer:
- Key Intermediates :
- Validation : X-ray crystallography () and FT-IR (amide I band at ~1650 cm⁻¹) confirm intermediate structures ( ).
Advanced: How does the thieno[2,3-b]pyridine core influence pharmacokinetics?
Methodological Answer:
- Metabolic Stability : The fused thiophene-pyridine system resists oxidative metabolism. Computational QSAR models predict CYP450 interactions ( ).
- Solubility : LogP calculations (e.g., SwissADME) indicate moderate hydrophobicity (LogP ~3.5), requiring formulation with cyclodextrins for in vivo use ( ).
Basic: What biological activities are reported for similar thieno[2,3-b]pyridine derivatives?
Methodological Answer:
- Antimicrobial : MIC values of 2–8 µg/mL against Gram-positive bacteria ( ).
- Anticancer : IC50 of 0.5–5 µM in breast cancer cell lines via kinase inhibition ().
- Anti-inflammatory : COX-2 inhibition (IC50 ~100 nM) in macrophage assays ( ).
Advanced: What approaches elucidate the mechanism of action in disease models?
Methodological Answer:
- Gene Knockdown : siRNA silencing of putative targets (e.g., Epac1) to confirm pathway involvement ().
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed genes ( ).
- Animal Models : Induced myocardial ischemia-reperfusion injury in rodents to assess cardioprotective effects ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
